2,3-Dichlorotoluene

Description

Significance within Halogenated Aromatic Compound Chemistry

Halogenated aromatic compounds (HACs) are a broad class of chemicals characterized by one or more halogen atoms attached to an aromatic ring system. researchgate.net These compounds, including chlorinated and brominated derivatives, often exhibit high stability due to the strength of the carbon-halogen bonds and the resonance energy of the aromatic ring. scirp.org This stability makes them effective in various applications but also raises environmental considerations due to their persistence. researchgate.netscirp.org

Within this extensive family, 2,3-Dichlorotoluene holds significance as a versatile reagent in organic synthesis. The presence of two chlorine atoms and a methyl group on the benzene (B151609) ring provides multiple reactive sites, allowing for a variety of chemical transformations. Research into HACs often focuses on their synthesis, reactivity, and potential as precursors for more complex molecules. acs.orgcopernicus.org this compound is a prime example, serving as a foundational material for creating intricate molecular architectures required for active pharmaceutical ingredients (APIs) and specialized pesticides. guidechem.comdataintelo.com The study of its reactions, such as further halogenation or modification of the methyl group, contributes to the broader understanding of reactivity and mechanisms within halogenated aromatic chemistry. prepchem.com

Research Trajectories of Dichlorotoluene Isomers

Dichlorotoluene (DCT) exists in six constitutional isomers: 2,3-DCT, 2,4-DCT, 2,5-DCT, 2,6-DCT, 3,4-DCT, and 3,5-DCT. rsc.orgwikipedia.org The research and industrial focus often vary among these isomers, driven by the specific applications of their downstream products. For instance, 2,4-Dichlorotoluene (B165549) and 2,6-Dichlorotoluene (B125461) are significant intermediates for highly potent antibacterial drugs, bactericides, insecticides, and herbicides. rsc.orgwikipedia.orgrsc.org The synthesis of DCTs is typically achieved through the chlorination of toluene (B28343) or monochlorotoluenes, but this often yields a mixture of isomers that are challenging to separate due to their similar physical properties, such as boiling points. wikipedia.orgprepchem.com

Consequently, a significant research trajectory involves developing methods for the selective synthesis of a specific isomer or the efficient isomerization of less valuable isomers into more commercially desirable ones. rsc.orggoogle.com For example, studies have investigated the catalytic isomerization of 2,5-Dichlorotoluene (B98588) to the higher-value 2,4-Dichlorotoluene using solid acid catalysts like HZSM-5 zeolites. rsc.orgrsc.org Other research focuses on directional chlorination methods to increase the yield of specific products, such as 2,6-DCT and 2,3-DCT, from 2-chlorotoluene (B165313). google.com These research efforts aim to improve the economic viability and environmental footprint of producing specific dichlorotoluene isomers required for various industrial applications. rsc.org

Rationale and Scope of the Comprehensive Research Outline

The rationale for this comprehensive article is to provide a focused and scientifically accurate overview of this compound. While it is one of six isomers, its specific role in the synthesis of important pharmaceuticals warrants a detailed examination. hoseachem.comcookechem.com This article isolates this compound from the broader discussion of its isomers to deliver in-depth information on its specific characteristics and research significance.

The scope of this article is strictly defined to cover the fundamental aspects of this compound within contemporary chemical research. It begins with an introduction to its role in the context of halogenated aromatic compounds and the research landscape of dichlorotoluene isomers. The subsequent sections will delve into its physical and chemical properties, synthesis methods, and specific research applications, supported by detailed data. By adhering to this structured outline, the article aims to serve as an authoritative and informative resource for researchers and professionals focused on this specific chemical compound.

Properties of this compound

Below are the key physical and chemical properties of this compound.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆Cl₂ | hoseachem.comsynquestlabs.com |

| Molecular Weight | 161.03 g/mol | hoseachem.comsynquestlabs.comsigmaaldrich.com |

| CAS Number | 32768-54-0 | hoseachem.comsynquestlabs.comsigmaaldrich.com |

| Appearance | Clear, colorless liquid | hoseachem.comchemicalbook.comthermofisher.com |

| Density | 1.228 g/cm³ at 20°C | hoseachem.com |

| Melting Point | 6 °C (42.8 °F) | hoseachem.comchemicalbook.comfishersci.com |

| Boiling Point | 207-208 °C (404.6-406.4 °F) | hoseachem.comcookechem.comchemicalbook.com |

| Flash Point | 83 °C (181.4 °F) | hoseachem.comsigmaaldrich.comtcichemicals.com |

| Refractive Index | 1.551 at 20°C | hoseachem.comcookechem.com |

| Water Solubility | Insoluble | chemicalbook.comlookchem.comtcichemicals.com |

| Solubility | Soluble in Chloroform, Methanol | cookechem.comlookchem.com |

Structure

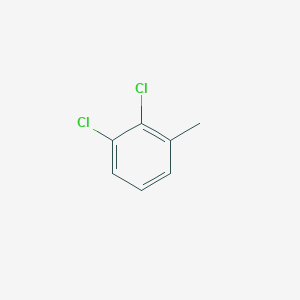

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067717 | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32768-54-0 | |

| Record name | 2,3-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Dichlorotoluene

Conventional Synthetic Routes and Their Evolution

Traditional methods for synthesizing 2,3-dichlorotoluene have historically relied on multi-step sequences, often involving Sandmeyer reactions or direct chlorination of toluene (B28343), which results in a mixture of isomers.

Multi-Step Synthesis via Sandmeyer Reactions

The Sandmeyer reaction is a cornerstone in the synthesis of aryl chlorides from aryl amines and has been adapted for the production of this compound from different precursors. This method involves the diazotization of an amino group, followed by its replacement with a chlorine atom, typically using a copper(I) chloride catalyst.

An alternative and more cost-effective approach starts with o-toluidine (B26562). google.com In this pathway, o-toluidine is first nitrated to produce 3-nitro-2-aminotoluene. google.com This intermediate then follows the same two-step Sandmeyer reaction and reduction sequence described previously. google.com While this route uses a more readily available starting material, the initial nitration step can be inefficient, with yields around 50%, and involves a lengthy steam distillation process. google.com

Another variation starting from o-toluidine involves protecting the para-position of the amino group to direct chlorination to the desired position. This is achieved by reacting o-toluidine with urea, followed by sulfonation to introduce a blocking group. Subsequent chlorination, hydrolysis to remove the blocking and acyl groups, and a final diazotization and Sandmeyer reaction yield this compound. google.com This method is presented as being more environmentally friendly and having a simpler process. google.com

| Starting Material | Key Intermediates | Key Reactions | Reported Overall Yield |

| 3-Nitro-2-aminotoluene | 3-Nitro-2-chlorotoluene, 2-Amino-3-chlorotoluene | Sandmeyer Reaction, Nitro Group Reduction, Sandmeyer Reaction | 28% google.com |

| o-Toluidine | 3-Nitro-2-aminotoluene, 3-Nitro-2-chlorotoluene, 2-Amino-3-chlorotoluene | Nitration, Sandmeyer Reaction, Reduction, Sandmeyer Reaction | ~25.8% google.com |

| o-Toluidine | N,N'-bis(o-tolyl)urea, 2-Chloro-6-methylaniline | Condensation, Sulfonation, Chlorination, Hydrolysis, Diazotization, Sandmeyer Reaction | Not specified |

Chlorination of Toluene and Isomeric Mixtures

Direct chlorination of toluene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl3), is a common industrial method for producing chlorotoluenes. prepchem.comwikipedia.org However, this reaction typically yields a mixture of isomers, primarily the ortho- and para-chlorotoluenes. prepchem.comwikipedia.org Further chlorination of this mixture or of isolated monochlorotoluene isomers leads to the formation of various dichlorotoluene isomers. prepchem.comgoogle.com

The chlorination of o-chlorotoluene can produce this compound, but it also yields other isomers like 2,4-, 2,5-, and 2,6-dichlorotoluene (B125461). espublisher.comaltairchemical.comechemi.com The separation of these isomers is challenging due to their close boiling points, requiring expensive and energy-intensive distillation processes. prepchem.comechemi.com The composition of the resulting isomeric mixture is highly dependent on the catalyst and reaction conditions used. prepchem.com For instance, chlorination of toluene with FeCl3 at 50°C produces a mixture containing 49% o-chlorotoluene, 25.5% p-chlorotoluene, and 4.5% dichlorotoluenes. prepchem.com

Advanced Catalytic Syntheses and Process Development

To overcome the limitations of conventional routes, particularly the low selectivity and harsh reaction conditions, research has focused on developing advanced catalytic systems for the synthesis of this compound.

Directional Chlorination using Specialized Catalysts (e.g., CY-2)

A significant advancement is the directional chlorination of 2-chlorotoluene (B165313) using specialized catalysts. One such catalyst, designated as CY-2, has been developed for the industrial production of this compound and 2,6-dichlorotoluene. google.com This method involves the direct reaction of 2-chlorotoluene with chlorine in the presence of the CY-2 catalyst. google.com

This process offers a more direct route to the desired products and avoids the multi-step diazotization reactions, which are associated with high costs and significant pollution. google.com By controlling the reaction temperature and depth, the process can be optimized to obtain the desired product distribution. The separation of the resulting components, including unreacted starting material and the various dichlorotoluene isomers, is then achieved through rectification. google.com This catalytic approach represents a more efficient and environmentally benign alternative to traditional synthetic methods. google.com

| Catalyst System | Starting Material | Products | Key Advantages |

| Directional Catalyst (CY-2) | 2-Chlorotoluene | This compound, 2,6-Dichlorotoluene | Eliminates traditional diazotization, lower cost, reduced pollution google.com |

Isomerization and Redistribution Reactions of Dichlorotoluenes

The conversion of less utilized dichlorotoluene isomers into more valuable ones, such as this compound, is a significant area of research. These processes often involve isomerization, where the chlorine atoms shift their position on the toluene ring, and redistribution, which can lead to the formation of other chlorinated aromatic compounds.

Conversion from 2,5-Dichlorotoluene (B98588) via Lewis Acid Catalysis

The isomerization and redistribution of 2,5-dichlorotoluene (2,5-DCT) can be effectively catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). espublisher.comespublisher.com In a study conducted at temperatures ranging from 392.15 K to 452.15 K, the use of AlCl₃ as a catalyst resulted in the formation of various dichlorotoluene isomers, including this compound. espublisher.comespublisher.com

The reactions proceed through both isomerization and redistribution pathways. espublisher.com Isomerization of 2,5-DCT yields a mixture of its isomers: 2,6-DCT, 3,5-DCT, 2,4-DCT, 3,4-DCT, and 2,3-DCT. espublisher.comespublisher.com Simultaneously, redistribution reactions occur, leading to the formation of other valuable chlorinated aromatics like chlorobenzene (B131634) (CB), dichlorobenzene (DCB), and dichloroxylene (DCX). espublisher.comespublisher.com

The following table summarizes the typical yields of the various products from the AlCl₃-catalyzed isomerization and redistribution of 2,5-dichlorotoluene at equilibrium.

Product Yields from 2,5-Dichlorotoluene Conversion

| Product | Yield (%) |

|---|---|

| Isomerization Products | |

| 2,4-Dichlorotoluene (B165549) | 16.2 |

| 3,5-Dichlorotoluene | 9.6 |

| 2,6-Dichlorotoluene | 5.6 |

| 3,4-Dichlorotoluene (B105583) | 3.3 |

| This compound | 2.3 |

| Redistribution Products | |

| Dichloroxylene | 20.4 |

| Dichlorobenzene | 19.2 |

| Chlorobenzene | 0.5 |

Data sourced from Engineered Science Publisher espublisher.comespublisher.com

It is noteworthy that the total yield of valuable products, including dichlorotoluenes, dichlorobenzenes, and monochlorobenzene, can reach up to 57%, which is significantly higher than that achieved with other catalysts like Hβ and Hβ-supported metallic Ag and Cu catalysts. espublisher.com

Thermodynamic and Kinetic Analyses of Isomerization Processes

Thermodynamic analysis of the isomerization of dichlorotoluenes reveals important characteristics of the reaction. The isomerization reactions are endothermic, meaning they require an input of energy to proceed. espublisher.comespublisher.com Consequently, the standard reaction Gibbs free energies for these processes are positive. espublisher.comespublisher.com

The equilibrium constants for the isomerization reactions are only slightly affected by changes in reaction temperature. espublisher.comespublisher.com This indicates that while higher temperatures are needed to drive the endothermic reaction, the position of the equilibrium does not shift dramatically with temperature changes. espublisher.com

Kinetic studies, particularly those employing Density Functional Theory (DFT) calculations, provide insights into the reaction mechanisms. rsc.orgrsc.org These calculations help to understand the thermodynamic feasibility of the isomerization process. rsc.org For instance, in the isomerization of 2,5-DCT to 2,4-DCT, DFT calculations of adsorption energies on an HZSM-5 catalyst surface show that 2,4-DCT is the most thermodynamically favorable product among the isomers. rsc.org

The kinetic analysis of the isomerization of 2,5-DCT over an HZSM-5 catalyst suggests that the reaction is initiated by a proton attack on the methyl group. rsc.orgrsc.org This is followed by a rearrangement to form the various dichlorotoluene isomers. rsc.org

Hydrothermal Treatment of Zeolite Catalysts in Isomerization

Zeolites, particularly HZSM-5, are effective solid acid catalysts for the isomerization of dichlorotoluenes. rsc.orgresearchgate.net Their catalytic performance can be significantly enhanced through hydrothermal treatment. researchgate.netrsc.org This treatment involves exposing the zeolite to steam at elevated temperatures. acs.org

Hydrothermal treatment modifies the physicochemical properties of the HZSM-5 zeolite. researchgate.netrsc.org It leads to a decrease in the total acidity and the ratio of Brønsted to Lewis acid sites. researchgate.netrsc.org The treatment also creates new secondary pores within the zeolite structure. researchgate.netrsc.org These changes in acidity and pore structure result in improved selectivity in the isomerization of 2,5-dichlorotoluene. researchgate.net

For example, unmodified HZSM-5 achieves a selectivity of 66.4% for the production of 2,4-dichlorotoluene from 2,5-DCT at 350 °C under atmospheric pressure. researchgate.netrsc.org After hydrothermal modification, the selectivity for 2,4-DCT increases to 78.7% under the same conditions. researchgate.netrsc.org

The mechanism behind this improved performance is linked to the changes in the zeolite's acidic properties. Mild steam treatment can increase the acidic strength of the Si-OH-Al groups by removing less acidic hydroxyls. acs.org However, more severe treatment can decrease the acidic strength. acs.org Therefore, careful control of the hydrothermal treatment conditions is crucial for optimizing catalyst performance.

Sustainable and Green Chemistry Approaches in this compound Production

The chemical industry is increasingly focusing on developing more sustainable and environmentally friendly manufacturing processes. This trend extends to the production of this compound, with a growing emphasis on green chemistry principles. cognitivemarketresearch.com

Development of Environmentally Friendly Production Processes

A key aspect of sustainable production is the development of processes that minimize waste and reduce environmental impact. In the context of this compound synthesis, this involves moving away from traditional methods that generate significant amounts of hazardous waste.

One approach is the use of photocatalysis in a microchannel reactor. acs.org This method has been successfully applied to the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene and can be adapted for other halogenation reactions. acs.org It utilizes H₂O₂ as a "green" oxidant and HBr as a bromine source, with light irradiation to initiate the reaction. acs.org This process offers high conversion rates and yields while minimizing the use of harsh reagents. acs.org

Another strategy involves the use of directional chlorination. google.com By using a specific directional catalyst, it is possible to control the chlorination of 2-chlorotoluene to favor the production of 2,6-dichlorotoluene and this compound. google.com This method avoids the high costs and pollution associated with traditional diazotization methods. google.com

Integration of Renewable Feedstocks

The long-term vision for sustainable chemical production involves the use of renewable feedstocks to replace petroleum-based starting materials. abiosus.org While the direct synthesis of this compound from renewable resources is still an area of active research, the broader chemical industry is exploring various biomass-derived feedstocks.

Renewable feedstocks can be sourced from a variety of materials, including:

Oilseed crops (e.g., vegetable oil) topsoe.com

Grains and sugar crops nrel.gov

Lignocellulosic biomass from agricultural residues, algae, and trees nrel.gov

Biomass from waste materials like used cooking oils and animal fats topsoe.com

These feedstocks can be converted into platform chemicals, such as furfural (B47365) and levulinic acid, which can then be used to synthesize a wide range of chemical products. nrel.gov The development of cost-effective and efficient conversion technologies is key to realizing the potential of renewable feedstocks in the production of specialty chemicals like this compound. abiosus.org

The transition to a bio-based economy requires significant innovation in both catalysis and process engineering to create viable and competitive manufacturing routes. abiosus.org

Advancements in Extraction and Purification Techniques

Recent advancements focus on hybrid or combined methods to achieve higher purity and better economic efficiency. A prominent approach is the coupling of rectification (a more precise form of distillation) and crystallization. google.com One patented method involves a sequence of rectification and crystallization steps to separate and purify each isomer from a mixed dichlorotoluene solution. google.com This overcomes the limitations of relying on a single technique.

Adsorptive separation represents another key area of innovation. This technique utilizes adsorbents that can selectively retain specific isomers, allowing for their separation from the mixture. One such process uses a simulated moving bed (SMB) with a faujasite-type zeolite as the adsorbent to separate 2,6-dichlorotoluene from a mixture also containing this compound. epo.org A Japanese patent describes a process where this compound and 3,4-dichlorotoluene are first separated from an isomer mixture by distillation. Subsequently, the remaining isomers (2,6-, 2,5-, and 2,4-dichlorotoluene) are separated using an adsorption separation method. google.com These adsorptive processes can achieve high recovery rates (over 97%) compared to crystallization, which can be limited by eutectic composition formations. sci-hub.ru

Nonporous adaptive crystals of hybrid prepchem.comarene have also been developed as a novel adsorptive separation strategy, demonstrating high effectiveness in separating chlorotoluene isomers based on the formation of stable host-guest structures. acs.org Furthermore, gas chromatography combined with UV laser monitoring has been shown to effectively separate and monitor mixtures of 2,3- and 2,4-dichlorotoluene, indicating advancements in analytical and small-scale separation techniques. researchgate.net

These advanced, often combined, separation schemes are crucial for changing the traditional synthesis-first paradigm. By enabling the efficient separation of isomers from a mixed product stream, they make direct chlorination routes more economically viable and can thoroughly change the traditional synthesis process for dichlorotoluene. google.com

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichlorotoluene

Fundamental Reaction Mechanisms in Organic Transformations

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.org The rate and regioselectivity of the substitution are significantly influenced by the substituents already present on the ring. wikipedia.org

In the case of 2,3-dichlorotoluene, the benzene (B151609) ring is substituted with two chlorine atoms and one methyl group. These substituents exert competing electronic effects that determine the position of further substitution.

Activating/Deactivating Effects : Groups that increase the rate of reaction are called activating, while those that decrease the rate are deactivating. wikipedia.org

The methyl group (-CH₃) is an activating group. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. ualberta.ca

Chlorine atoms (-Cl) are deactivating groups. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making it less reactive than benzene. wikipedia.org

Directing Effects : Substituents also direct incoming electrophiles to specific positions.

The methyl group is an ortho, para-director. ualberta.ca

Halogens , like chlorine, are also ortho, para-directors, despite being deactivating. This is because their lone pair electrons can be donated to the ring through resonance, which helps stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. ualberta.ca

For this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the existing groups on these positions are as follows:

The methyl group at C1 directs to positions C2 (occupied), C4, and C6.

The chloro group at C2 directs to positions C1 (occupied), C3 (occupied), and C6.

The chloro group at C3 directs to positions C2 (occupied), C4, and C5.

Considering these combined influences, electrophilic attack is most favored at positions C4 and C6, which are activated by the methyl group and at least one chlorine atom through resonance. Position C5 is generally less favored. Steric hindrance can also play a role, potentially favoring substitution at the less crowded C4 or C6 positions over others. ualberta.ca

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating (Inductive) | Ortho, Para (to C2, C4, C6) |

| Chloro (-Cl) | C2 | Deactivating (Inductive), Resonance Donating | Ortho, Para (to C1, C3, C6) |

| Chloro (-Cl) | C3 | Deactivating (Inductive), Resonance Donating | Ortho, Para (to C2, C4, C5) |

Nucleophilic substitution reactions involve a nucleophile, an electron-rich species, attacking an electrophilic center and replacing a leaving group. gacariyalur.ac.in For this compound, such reactions can theoretically occur at two locations: the benzylic carbon of the methyl group or the aromatic ring itself.

Substitution at the Benzylic Carbon: The hydrogens on the methyl group can be substituted, typically after being replaced by a better leaving group (like a halogen). This reaction can proceed via two main mechanisms:

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org This mechanism is favored for primary alkyl halides and is sensitive to steric hindrance. masterorganicchemistry.com

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism where the leaving group first departs, forming a carbocation intermediate, which is then attacked by the nucleophile. uobasrah.edu.iq The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): Replacing one of the chlorine atoms on the aromatic ring with a nucleophile is generally difficult. The high electron density of the benzene ring repels nucleophiles, and the carbon-chlorine bond is strong. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). While the chloro groups are electron-withdrawing, they are not typically sufficient to activate the ring for SₙAr under standard conditions.

Radical Chemistry: Free-radical reactions involve species with unpaired electrons. A key industrial reaction involving this compound is the free-radical halogenation of the methyl group. This process is used in the synthesis of important intermediates. google.comgoogle.com

The photochlorination of this compound is a prime example. google.comgoogle.com This reaction proceeds via a chain mechanism initiated by UV light, which cleaves chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation:

A chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzylic radical and HCl.

The benzylic radical reacts with another molecule of Cl₂ to form 2,3-dichlorobenzyl chloride and a new chlorine radical.

Termination: Radicals combine to form stable products.

This process can continue, replacing all three hydrogens on the methyl group to yield 2,3-dichlorobenzotrichloride . google.comgoogle.com This reaction is highly significant as it is a key step in producing precursors for pharmaceuticals. googleapis.com

Oxidation Reactions: The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). ualberta.ca This reaction transforms the toluene (B28343) derivative into 2,3-dichlorobenzoic acid , another valuable chemical intermediate. The benzylic carbon is susceptible to oxidation due to the stability of radical intermediates at this position. ualberta.ca

This compound as a Key Chemical Intermediate

This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). google.comgoogle.com Chemical intermediates are compounds that form the steps between raw materials and the final API. pharmanoble.comnbinno.com The use of advanced intermediates like this compound can streamline manufacturing processes, improve yields, and ensure the high purity required for pharmaceutical products. nbinno.comquimidroga.com

A prominent application of this compound is in the synthesis of Lamotrigine, an anticonvulsant drug used for treating epilepsy and bipolar disorder. google.commansapublishers.com Several patented synthetic routes utilize this compound as the starting material to ensure a high-purity final product. google.comgoogle.comgoogleapis.com

The synthesis pathway generally involves the following key transformations: google.comgoogleapis.comppj.org.ly

Photochlorination: this compound undergoes free-radical photochlorination to convert the methyl group into a trichloromethyl group, yielding 2,3-dichlorobenzotrichloride. google.comgoogle.com

Hydrolysis: The resulting 2,3-dichlorobenzotrichloride is hydrolyzed to form 2,3-dichlorobenzoyl chloride . google.comgoogle.com This step is critical for creating the reactive acyl chloride functional group.

Cyanation: The 2,3-dichlorobenzoyl chloride is then reacted with a cyanide source, such as cuprous cyanide, to produce 2,3-dichlorobenzoyl cyanide . googleapis.comppj.org.ly

Condensation and Cyclization: This cyanide intermediate is the key precursor that undergoes condensation with an aminoguanidine salt. googleapis.com Subsequent cyclization of the resulting Schiff base leads to the formation of the 1,2,4-triazine ring structure characteristic of Lamotrigine. google.comppj.org.ly

This synthetic route, starting from this compound, is valued for its efficiency and ability to produce high-purity Lamotrigine, which is essential for pharmaceutical applications. google.comgoogleapis.com

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Cl₂, UV Light | 2,3-Dichlorobenzotrichloride | google.comgoogle.com |

| 2 | 2,3-Dichlorobenzotrichloride | H₂O (Hydrolysis) | 2,3-Dichlorobenzoyl chloride | google.comgoogle.com |

| 3 | 2,3-Dichlorobenzoyl chloride | Cuprous cyanide (CuCN) | 2,3-Dichlorobenzoyl cyanide | googleapis.comppj.org.ly |

| 4 | 2,3-Dichlorobenzoyl cyanide | Aminoguanidine salt, Acid | Lamotrigine | googleapis.com |

Utility in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Intermediate in Felodipine Production

This compound is a key precursor in the synthesis of Felodipine, a calcium channel blocker used to manage hypertension. nih.gov The molecular structure of Felodipine, chemically described as the mixed (methyl, ethyl) diester of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, contains a distinct 2,3-dichlorophenyl group, which is derived from this compound. nih.gov

The synthesis pathway typically involves the conversion of this compound into a more reactive intermediate, 2,3-dichlorobenzaldehyde. This aldehyde then undergoes a condensation reaction with methyl acetoacetate. google.com This reaction is a crucial step in forming the core dihydropyridine structure of Felodipine and its analogues, often following principles of the Hantzsch pyridine synthesis. google.comnih.gov The purity of the resulting intermediate is critical, with methods developed to achieve purity levels exceeding 98%. google.com

| Starting Material | Key Intermediate | Final Product | Therapeutic Class |

|---|---|---|---|

| This compound | 2,3-Dichlorobenzaldehyde | Felodipine | Antihypertensive / Calcium Channel Blocker |

Development of Novel Drug Candidates

Beyond its role in cardiovascular drug synthesis, this compound serves as a fundamental building block in the development of other novel therapeutic agents. A prominent example is its use in the manufacture of Lamotrigine, a new-generation anticonvulsant drug for treating epilepsy. chemicalbook.comgoogle.com this compound is an important intermediate in the synthesis of Lamotrigine. google.com

The synthesis of Lamotrigine from this compound involves a series of chemical transformations. A common route begins with the nitration of this compound to form 2,3-dichloro-6-nitrotoluene. google.com This intermediate then undergoes further reactions to construct the triazine ring characteristic of Lamotrigine. Various synthetic methods have been developed to optimize this process, focusing on improving yield and reducing environmental impact. google.com

Application in Agrochemical Formulation and Synthesis

This compound is a versatile chemical intermediate with significant applications in the agrochemical industry. futuremarketreport.com Its structural features, including the chlorinated aromatic ring and the reactive methyl group, make it a valuable precursor for a range of active ingredients used in agriculture. guidechem.com The compound is primarily utilized in the manufacturing of pesticides and herbicides to support global food production. futuremarketreport.com

Role in Pesticide and Herbicide Manufacturing

The compound is a key starting material in the production of certain pesticides and herbicides. futuremarketreport.comguidechem.com The manufacturing process often involves electrophilic substitution reactions on the toluene ring. For instance, the nitration of this compound is a critical step to produce dichloronitrotoluene intermediates. google.com These nitrated derivatives are widely used as precursors for preparing various pesticide products. google.com While many isomers of dichlorotoluene are used in agrochemistry, with 2,4-Dichlorotoluene (B165549) and 2,6-Dichlorotoluene (B125461) being notable precursors for specific herbicides, this compound also plays a role in this sector. wikipedia.org

Contribution to Fungicide Chemistry

This compound also contributes to the field of fungicide chemistry. It is used as a chemical intermediate in the synthesis of compounds designed to control fungal growth on crops. guidechem.com The reactivity of this compound allows for its incorporation into more complex molecules that exhibit fungicidal properties.

Integration into Dye Chemistry

In addition to pharmaceuticals and agrochemicals, this compound is an important intermediate in the dye manufacturing industry. guidechem.com The chemical structure of this compound provides a scaffold for the synthesis of various dyestuffs. Its derivatives can be functionalized to create chromophores, the parts of a molecule responsible for its color, making it a building block for certain organic dyes. rsc.org

Production of Specialty Chemicals and Advanced Materials

The utility of this compound extends to the production of various specialty chemicals and advanced materials. It serves as a building block in chemical synthesis processes due to the reactivity of its chlorine and methyl substituents. guidechem.com This versatility allows for its use in the manufacturing of products such as specialized solvents, resins, and coatings. futuremarketreport.com The global market for this compound is driven by its broad applications across these diverse chemical and materials industries. futuremarketreport.com

Derivatization Chemistry of this compound

This compound serves as a versatile precursor in organic synthesis, amenable to a variety of chemical transformations that target either the aromatic ring or the methyl side-chain. These derivatization reactions allow for the introduction of new functional groups, paving the way for the synthesis of more complex molecules, including important pharmaceutical and agrochemical intermediates. guidechem.com The reactivity is dictated by the electronic effects of the substituents: the two electron-withdrawing chlorine atoms deactivate the aromatic ring towards electrophilic substitution, while the electron-donating methyl group activates the ring and provides a reactive benzylic position.

Reactions Involving the Aromatic Ring

Nitration

Electrophilic aromatic substitution, such as nitration, can be performed on this compound to introduce a nitro group onto the benzene ring. The regioselectivity of this reaction is governed by the combined directing effects of the methyl and chloro substituents. The methyl group is an activating ortho-, para-director, whereas the chlorine atoms are deactivating but also ortho-, para-directing.

In the nitration of this compound, the substitution occurs preferentially at the positions most activated by the methyl group and least sterically hindered. Research has demonstrated that reacting this compound with nitric acid can yield 2,3-dichloro-6-nitrotoluene. google.com This outcome suggests that the directing influence of the activating methyl group towards its ortho position (C6) is a predominant factor in determining the product isomer. The reaction involves the generation of the nitronium ion (NO₂⁺) from concentrated nitric acid, which then attacks the electron-rich aromatic ring. google.com

Table 1: Aromatic Ring Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Nitration | Concentrated Nitric Acid (HNO₃), Dichloroethane (solvent) | 2,3-Dichloro-6-nitrotoluene | google.com |

Reactions Involving the Methyl Side-Chain

The methyl group of this compound is a key site for derivatization, primarily through oxidation and free-radical halogenation reactions at the benzylic position. libretexts.orgopenstax.org

Oxidation

The benzylic carbon of this compound is susceptible to oxidation, which can be controlled to yield either the corresponding aldehyde or carboxylic acid. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for these oxidation reactions to proceed. libretexts.orglibretexts.orgyoutube.com

Partial oxidation to 2,3-dichlorobenzaldehyde can be achieved using hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst (e.g., cobalt, molybdenum, bromine) in a solvent like acetic acid. google.com This method allows for the conversion of the methyl group to an aldehyde functional group.

More vigorous oxidation leads to the formation of 2,3-dichlorobenzoic acid. This transformation can be accomplished by reacting this compound with dilute nitric acid at elevated temperature and pressure. google.com Alternatively, strong oxidizing agents such as potassium permanganate (KMnO₄) are commonly used in laboratory settings to convert alkylbenzenes to their respective benzoic acids. libretexts.orgopenstax.org 2,3-Dichlorobenzoic acid is a key intermediate in the synthesis of the anti-epileptic drug Lamotrigine. guidechem.com

Halogenation

The benzylic position of the methyl group can undergo free-radical halogenation. Side-chain bromination is a common transformation, typically carried out using N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or under photoirradiation. openstax.orgresearchgate.net This reaction proceeds via a free-radical chain mechanism to produce 2,3-dichlorobenzyl bromide. chemicalbook.comsigmaaldrich.com This benzylic halide is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles to introduce other functional groups.

Table 2: Methyl Side-Chain Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Partial Oxidation | Hydrogen Peroxide (H₂O₂), Metal Ion Catalyst (Co, Mo, Br), Acetic Acid | 2,3-Dichlorobenzaldehyde | google.com |

| Complete Oxidation | Dilute Nitric Acid (HNO₃), High Temperature and Pressure | 2,3-Dichlorobenzoic acid | google.com |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator or UV light | 2,3-Dichlorobenzyl bromide | openstax.orgchemicalbook.comsigmaaldrich.com |

Environmental Dynamics and Biotransformation of 2,3 Dichlorotoluene

Environmental Fate and Distribution in Ecosystems

The journey of 2,3-dichlorotoluene through an ecosystem is governed by its physicochemical properties, which dictate its movement, partitioning, and ultimate residence time in different environmental media.

Once released into the atmosphere, dichlorotoluenes are expected to exist primarily in the vapor phase. echemi.com For instance, the related isomer 2,4-dichlorotoluene (B165549) is predicted to exist solely as a vapor in the ambient atmosphere based on its measured vapor pressure. echemi.comnih.gov The atmospheric fate of these compounds is largely determined by their interaction with reactive chemical species and sunlight.

Direct photolysis, or degradation by direct absorption of sunlight, may also contribute to the atmospheric breakdown of dichlorotoluenes. Isomers such as 2,4-dichlorotoluene and 2,6-dichlorotoluene (B125461) are known to have absorption bands in the UV spectrum that extend to wavelengths where sunlight is present, suggesting that direct photodegradation could occur. echemi.comnih.govoecd.orgmhlw.go.jpenv.go.jp However, specific photolysis rates for these compounds have not been well-documented, and data for this compound is currently unavailable. nih.gov

The behavior of this compound in terrestrial and aquatic systems is largely dictated by its low water solubility and high affinity for organic matter. fishersci.com It is classified as insoluble in water, which limits its mobility in the aqueous phase. fishersci.com When released into water, it is considered toxic to aquatic life with long-lasting effects. lanxess.com

Due to its hydrophobic nature, this compound is not likely to be mobile in the environment. fishersci.com Spillage is considered unlikely to penetrate soil significantly. fishersci.com This behavior is supported by data from its isomers. The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to adsorb to soil or sediment, is estimated to be high for dichlorotoluenes. For example, 2,4-dichlorotoluene has an estimated Koc of 4,800, suggesting it will have only slight mobility in soil. echemi.comethz.chnih.gov Similarly, 2,6-dichlorotoluene has an estimated Koc of approximately 5,100, indicating it would be immobile in soil. nih.gov This strong adsorption to soil and sediment particles reduces its potential for leaching into groundwater but can lead to its accumulation in these compartments. ethz.chospar.org

This compound may persist in the environment due to its chemical stability and resistance to degradation. fishersci.com While some dichlorotoluene mixtures are described as readily biodegradable, specific isomers show significant persistence. lanxess.com For example, 2,6-dichlorotoluene is not readily biodegradable, showing 0% degradation over 28 days in a standard test (OECD 301C). oecd.orgmhlw.go.jpenv.go.jp Anaerobic biodegradation may occur, but it can be a slow process. Under methanogenic conditions, 2,4-dichlorotoluene required 130 days for complete degradation in a soil slurry. echemi.comnih.govnih.gov

The potential for bioaccumulation, the process by which a chemical concentrates in an organism's tissues, is a significant concern for dichlorotoluenes. The octanol-water partition coefficient (log Pow) is an indicator of bioaccumulation potential. The log Pow for 2,6-dichlorotoluene is 4.25, which suggests a remarkable potential for bioaccumulation. sigmaaldrich.com This is confirmed by bioconcentration factor (BCF) studies. The BCF for 2,6-dichlorotoluene in carp (B13450389) was measured to be between 379 and 567. sigmaaldrich.com An estimated BCF for 2,4-dichlorotoluene is even higher, at around 1000. echemi.comnih.gov These findings suggest that this compound, as a related lipophilic compound, may also have the potential to bioaccumulate in aquatic organisms. fishersci.com

Table 1: Environmental Fate Parameters of Dichlorotoluene Isomers

| Parameter | 2,4-Dichlorotoluene | 2,6-Dichlorotoluene | This compound (Inferred/General) | Source(s) |

|---|---|---|---|---|

| Atmospheric Half-life (vs. •OH) | ~12 days | ~12 days | Likely similar to isomers | echemi.comnih.govnih.gov |

| Water Solubility | Very poor | 26 mg/L (25°C) | Insoluble | echemi.comoecd.orgfishersci.com |

| Log Pow | 4.24 | 4.25 | High | echemi.comoecd.orgsigmaaldrich.com |

| Soil Partition Coefficient (Koc) | ~4,800 (Slight mobility) | ~5,100 (Immobile) | High (Low mobility) | echemi.comnih.gov |

| Biodegradability | Susceptible to slow anaerobic degradation | Not readily biodegradable | May persist | nih.govoecd.orgfishersci.com |

| Bioconcentration Factor (BCF) | ~1,000 (Estimated) | 379 - 567 (Measured) | Potential to bioaccumulate | echemi.comnih.govsigmaaldrich.com |

Atmospheric Transport and Degradation Pathways

Microbial Degradation and Enzymatic Transformations

The biodegradation of dichlorotoluenes is highly dependent on the specific isomer and the metabolic capabilities of the microorganisms present. While some isomers can serve as growth substrates for certain bacteria, the degradation of this compound appears to be more problematic for many organisms. nih.govnih.gov

Research on Ralstonia sp. strain PS12, a bacterium known for its ability to degrade chlorinated aromatic compounds, has provided significant insight into the transformation of this compound. microbiologyresearch.orgresearchgate.netnih.govnih.gov This strain utilizes a tetrachlorobenzene dioxygenase (TecA) enzyme to initiate the breakdown of various chlorotoluenes. microbiologyresearch.orgresearchgate.netnih.govnih.gov For isomers like 2,4- and 2,5-dichlorotoluene (B98588), the TecA enzyme catalyzes a dioxygenation reaction on the aromatic ring, which is a productive first step leading to mineralization. nih.govmicrobiologyresearch.orgnih.gov

However, in the case of this compound, the primary reaction catalyzed by the TecA enzyme is a monooxygenation of the methyl group. microbiologyresearch.orgresearchgate.netnih.govnih.gov This reaction transforms this compound into the corresponding benzyl (B1604629) alcohol. nih.gov This metabolic route is considered an unproductive, "dead-end" pathway in Ralstonia sp. PS12 because the organism cannot further metabolize the resulting alcohol, preventing the complete degradation of the compound. nih.govmicrobiologyresearch.orgresearchgate.netnih.govnih.gov This highlights how the specific regioselectivity of an enzyme can determine whether a xenobiotic compound is productively degraded or shunted into a recalcitrant metabolic cul-de-sac. microbiologyresearch.orgresearchgate.net

Conversely, other microorganisms have demonstrated the ability to utilize this compound productively. A study identified a strain of Comamonas testosterone (B1683101) (KT5) that was capable of using a wide range of chlorotoluenes, including this compound, as a source of both carbon and energy. researchgate.net This indicates that enzymatic pathways capable of the complete mineralization of this compound exist in the environment, likely involving different initial enzymatic attacks than the one observed in Ralstonia sp. PS12. researchgate.net The degradation in Comamonas testosterone KT5 is proposed to proceed through the formation of benzoates followed by ring fission via an ortho-cleavage pathway. researchgate.net

Table 2: Microbial Transformation of Dichlorotoluene Isomers by Ralstonia sp. PS12

| Dichlorotoluene Isomer | Major Reaction Catalyzed by TecA | Pathway Outcome in Ralstonia sp. PS12 | Source(s) |

|---|---|---|---|

| This compound | Monooxygenation of the methyl group | Unproductive (Dead-end pathway) | microbiologyresearch.orgresearchgate.netnih.govnih.gov |

| 2,4-Dichlorotoluene | Dioxygenation of the aromatic ring | Productive (Growth substrate) | nih.govmicrobiologyresearch.orgresearchgate.netnih.gov |

| 2,5-Dichlorotoluene | Dioxygenation of the aromatic ring | Productive (Growth substrate) | nih.govmicrobiologyresearch.orgresearchgate.netnih.gov |

| 2,6-Dichlorotoluene | Monooxygenation of the methyl group | Unproductive (Dead-end pathway) | microbiologyresearch.orgresearchgate.netnih.govnih.gov |

| 3,4-Dichlorotoluene (B105583) | Dioxygenation of the aromatic ring | Productive (Growth substrate) | nih.govmicrobiologyresearch.orgresearchgate.netnih.gov |

| 3,5-Dichlorotoluene | Monooxygenation of the methyl group | Unproductive (Dead-end pathway) | nih.govmicrobiologyresearch.orgnih.gov |

Aerobic Biotransformation Processes in Microorganisms

The aerobic breakdown of chlorinated toluenes by microorganisms is a complex process governed by the specificity of bacterial enzymes. The initial enzymatic attack determines whether the compound enters a productive degradation pathway leading to mineralization or an unproductive route resulting in the accumulation of dead-end products.

Initial Oxidation Steps by Dioxygenases

The aerobic biodegradation of many aromatic compounds, including chlorinated toluenes, is typically initiated by powerful enzymes known as dioxygenases. microbiologyresearch.org These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, a critical first step towards its eventual breakdown. microbiologyresearch.organnualreviews.org

A key enzyme in the degradation of dichlorotoluenes is the tetrachlorobenzene dioxygenase (TecA), found in bacteria such as Ralstonia sp. strain PS12. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org This enzyme, along with a subsequent dehydrogenase (TecB), converts certain dichlorotoluene isomers into their corresponding dichloromethylcatechols. researchgate.netasm.orgnih.gov However, the enzyme's regioselectivity—the specific position on the molecule it attacks—varies significantly depending on the chlorine substitution pattern of the toluene (B28343) molecule. microbiologyresearch.orgresearchgate.net While isomers like 2,4- and 2,5-dichlorotoluene are preferentially attacked via dioxygenation on the aromatic ring, this compound follows a different and ultimately unproductive path. microbiologyresearch.orgresearchgate.netasm.org

Monooxygenation of Alkyl Side Chains Leading to Dead-End Pathways

For this compound, the primary mode of attack by the tetrachlorobenzene dioxygenase (TecA) of Ralstonia sp. strain PS12 is not ring dioxygenation but rather monooxygenation of the methyl (alkyl) side chain. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.orgnih.gov This reaction, where only one oxygen atom is added to the methyl group, channels the compound into a dead-end pathway. microbiologyresearch.orgresearchgate.netnih.govnih.gov This is a critical bottleneck, as this initial transformation leads to the formation of metabolites that the bacterium cannot process further towards complete mineralization.

This misrouting prevents the organism from using this compound as a source of carbon and energy for growth. microbiologyresearch.orgnih.gov Other isomers that are also predominantly attacked at the methyl group and funneled into these unproductive pathways include 2,6-dichlorotoluene and 3,5-dichlorotoluene. microbiologyresearch.orgresearchgate.netnih.gov This contrasts sharply with isomers like 2,4-, 2,5-, and 3,4-dichlorotoluene, where the main reaction is ring dioxygenation, allowing them to serve as growth substrates for Ralstonia sp. PS12. microbiologyresearch.orgresearchgate.netnih.gov Similarly, the toluene dioxygenase from Pseudomonas putida F1 has also been observed to catalyze the unproductive monooxygenation of the side chain for certain chlorotoluenes. nih.gov

Metabolite Formation and Subsequent Fate

The metabolites formed from the initial enzymatic attack on dichlorotoluenes determine the subsequent biochemical steps and the ultimate environmental fate of the compound.

Chloromethylcatechol Intermediates

Chloromethylcatechols are central intermediates in the productive degradation pathways of dichlorotoluenes. asm.orgnih.govresearchgate.net They are formed when the initial attack is a dioxygenation of the aromatic ring, followed by dehydrogenation. asm.orgnih.gov For example, the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12 proceeds through the formation of 4,6-dichloro-3-methylcatechol. researchgate.net These catechols can then be processed by ring-cleavage enzymes, such as chlorocatechol 1,2-dioxygenase, which breaks the aromatic ring and allows the degradation process to continue. asm.orgnih.gov

However, since the predominant initial reaction for this compound is monooxygenation, the formation of a corresponding chloromethylcatechol is not a significant event. The main metabolic product is instead 2,3-dichlorobenzyl alcohol, the result of the side-chain oxidation, which represents a terminal point in the pathway for this organism. nih.gov

Challenges in Complete Mineralization of Chlorinated Toluenes

The complete mineralization of chlorinated toluenes to carbon dioxide, water, and chloride ions is fraught with challenges. The primary obstacle for this compound is its diversion into a dead-end pathway via methyl group monooxygenation, which halts the degradation process at the outset. microbiologyresearch.orgresearchgate.netnih.gov

Even for isomers that enter a productive dioxygenation pathway, complete mineralization is not guaranteed. The degradation of the resulting chloromethylcatechols can lead to the formation of problematic intermediates. For instance, the subsequent cycloisomerization of the ring-fission products can form chloromethylmuconolactones that are resistant to further enzymatic action, particularly dehalogenation. nih.govresearchgate.net This can lead to the accumulation of dead-end metabolites and incomplete degradation. nih.gov This is evidenced by studies on Ralstonia sp. PS12, where growth on various dichlorotoluenes resulted in chloride release significantly below the theoretical amount for complete mineralization, indicating that portions of the substrate were converted into dead-end products. nih.gov The inherent lack of enzymes capable of efficiently cleaving carbon-chlorine bonds in certain intermediates is a major biochemical barrier to complete degradation. frontiersin.org

Bioremediation Potential and Strategies for Chlorinated Aromatic Contamination

Given the recalcitrance of compounds like this compound, effective bioremediation requires strategies that can overcome these metabolic bottlenecks. The natural attenuation potential for this compound is considered low due to the prevalence of unproductive monooxygenation pathways in native microorganisms. microbiologyresearch.orgnih.gov

Key strategies for addressing contamination with chlorinated aromatics include:

Enzyme Engineering : A promising approach involves modifying the enzymes responsible for the initial attack to favor a productive reaction. Research has focused on the rational engineering of dioxygenases, like TecA, by altering specific amino acids in the enzyme's active site. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The goal is to change the enzyme's regioselectivity to promote ring dioxygenation over side-chain monooxygenation, thereby directing compounds like this compound into a complete degradation pathway. microbiologyresearch.orgmicrobiologyresearch.org

Bioaugmentation : This strategy involves introducing specialized microorganisms with known degradative capabilities into a contaminated environment to supplement the indigenous microbial population. unimib.it This could involve using strains that are naturally capable of degrading the target compound or strains that have been genetically engineered for enhanced performance.

Biostimulation : This approach focuses on stimulating the existing native microbial communities by adding nutrients, electron donors, or other amendments to the environment. unimib.itacs.orgnih.gov This creates more favorable conditions for microbial growth and metabolic activity, potentially enhancing the degradation of contaminants. For anaerobic processes, the addition of electron donors is a common strategy to promote reductive dechlorination. clu-in.org

Use of Microbial Consortia : Often, a single microbial strain does not possess all the necessary enzymes to completely mineralize a complex chemical. Using a consortium of different microbial species, where the metabolic products of one organism can be used as the substrate for another, can create a more robust and complete degradation pathway. annualreviews.org

These strategies, often used in combination, offer a pathway to address the challenges posed by chlorinated aromatic contaminants like this compound. unimib.it

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorotoluene |

| 2,5-Dichlorotoluene |

| 2,6-Dichlorotoluene |

| 3,4-Dichlorotoluene |

| 3,5-Dichlorotoluene |

| 2-chlorotoluene (B165313) |

| 2,3-dichlorobenzyl alcohol |

| 4,6-dichloro-3-methylcatechol |

| Benzene (B151609) |

| Toluene |

| Carbon dioxide |

| Water |

Formation of Chlorinated Aromatic Hydrocarbons (ClPAHs)

The biotransformation of this compound can lead to the formation of various chlorinated aromatic hydrocarbons. The specific products formed are highly dependent on the microorganisms involved and the enzymatic pathways they employ. Research has primarily focused on the metabolic activities of specific bacterial strains and their ability to degrade or transform dichlorotoluene isomers.

One of the key enzymes involved in the initial stages of aerobic biodegradation of chlorinated toluenes is tetrachlorobenzene dioxygenase (TecA), found in Ralstonia sp. strain PS12. This enzyme exhibits different activities depending on the specific isomer of dichlorotoluene it encounters. While Ralstonia sp. strain PS12 can utilize 2,4-, 2,5-, and 3,4-dichlorotoluene as growth substrates, its interaction with this compound follows a different course. nih.govasm.org

Studies have shown that the TecA enzyme predominantly catalyzes the mono-oxygenation of the methyl group of this compound. researchgate.net This reaction leads the compound into what is described as a "dead-end pathway," meaning it is not productively mineralized by this particular strain. asm.org The primary product of this reaction is 2,3-dichlorobenzyl alcohol.

In contrast to the aerobic pathway of Ralstonia sp. strain PS12, other bacteria have demonstrated the ability to utilize this compound. For instance, Comamonas testosterone KT5 has been shown to use this compound as a source of carbon and energy. researchgate.net The degradation by this strain proceeds through the formation of benzoates and subsequent ring fission via an ortho-cleavage pathway. researchgate.net

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds via reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. ethz.ch For example, under methanogenic conditions, 2,4-dichlorotoluene has been observed to degrade to 4-chlorotoluene (B122035) and a smaller amount of 2-chlorotoluene. nih.gov While specific studies on the anaerobic formation of ClPAHs from this compound are less detailed, the principle of reductive dehalogenation suggests that monochlorinated toluenes could be potential intermediates.

The formation of more complex chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) is generally associated with industrial combustion processes and photochemical reactions in the atmosphere, where parent PAHs react with chlorine sources. gdut.edu.cn

Research Findings on the Biotransformation of Dichlorotoluene Isomers by Ralstonia sp. strain PS12

| Dichlorotoluene Isomer | Primary Reaction Catalyzed by TecA | Observed Outcome | Reference |

|---|---|---|---|

| This compound | Mono-oxygenation of the methyl group | Channeled into a dead-end pathway; formation of 2,3-dichlorobenzyl alcohol. | asm.orgresearchgate.net |

| 2,4-Dichlorotoluene | Dioxygenation of the aromatic ring | Utilized as a growth substrate. | nih.gov |

| 2,5-Dichlorotoluene | Dioxygenation of the aromatic ring | Utilized as a growth substrate. | nih.gov |

| 3,4-Dichlorotoluene | Dioxygenation of the aromatic ring | Utilized as a growth substrate. | nih.gov |

Toxicological Profiles and Mechanistic Toxicology of 2,3 Dichlorotoluene

Modes of Exposure and Hazard Identification

Exposure to 2,3-dichlorotoluene can occur through various routes, including inhalation, ingestion, and skin contact. fishersci.iechemicalbook.com The compound is classified as a combustible liquid and is known to cause skin and serious eye irritation. fishersci.comthermofisher.com Furthermore, it may cause respiratory irritation. thermofisher.com

Hazard identification for this compound is based on its inherent chemical properties and the observed effects from toxicological studies. It is recognized as a hazardous chemical, and its handling requires precautions to avoid exposure. fishersci.com The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system. fishersci.iechemicalbook.com In case of inhalation, symptoms can include respiratory tract irritation, and at high concentrations, it may lead to central nervous system depression. chemicalbook.com Skin contact can result in irritation and dermatitis, while eye contact may cause chemical conjunctivitis. chemicalbook.com Ingestion can lead to gastrointestinal irritation. chemicalbook.com

Table 1: Hazard Identification of this compound

| Hazard Statement | Classification | Source(s) |

| Causes skin irritation | Skin Irritation Category 2 | fishersci.iefishersci.comthermofisher.com |

| Causes serious eye irritation | Eye Irritation Category 2 | fishersci.iefishersci.comthermofisher.com |

| May cause respiratory irritation | Specific target organ toxicity (single exposure) Category 3 | fishersci.iefishersci.comthermofisher.com |

| Combustible liquid | Flammable liquids Category 4 | fishersci.comthermofisher.com |

Mammalian and Ecotoxicological Mechanisms

The toxicological effects of this compound are rooted in its interactions with biological systems at the organ, cellular, and molecular levels.

Systemic Organ Toxicity and Functional Alterations

While specific data on the systemic organ toxicity of this compound is limited, information on related dichlorotoluene isomers suggests potential effects on the liver and kidneys. epa.gov For instance, studies on 2,4-dichlorotoluene (B165549) have indicated that it primarily affects liver and kidney function in animals. epa.gov Chlorinated toluenes as a group are known to potentially cause damage to the liver, kidneys, and central nervous system. rewe-group.com Extreme overexposure to dichlorotoluene mixtures may lead to pulmonary edema, as well as damage to the liver, kidneys, or heart. lanxess.com

Cellular Stress Responses: Oxidative Stress

The interaction of chlorinated organic compounds with cellular components can lead to the generation of reactive oxygen species, resulting in oxidative stress. While direct studies on this compound are not extensively available, research on similar compounds, such as 2,3,6-Trichlorotoluene, suggests that interactions with cellular components may lead to oxidative stress and inflammation. smolecule.com Chlorobenzene (B131634), a related compound, has been shown to induce oxidative stress in human lung epithelial cells. rewe-group.com

Receptor-Mediated Toxicities: Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of various environmental contaminants, including halogenated aromatic hydrocarbons. nih.govunco.edu Activation of the AhR can lead to a range of adverse effects, including immunosuppression. nih.gov While direct evidence for this compound binding to and activating the AhR is not specified in the provided results, its structural similarity to other chlorinated aromatic hydrocarbons known to be AhR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), suggests a potential for such interaction. nih.govmdpi.com

Potential for Endocrine Disruption

Mutagenicity and Carcinogenicity Assessments

Data regarding the mutagenicity and carcinogenicity of this compound is limited. A reverse mutation test in bacteria indicated that this compound was non-mutagenic under the specific test conditions. nite.go.jp

There are no definitive studies classifying this compound as a carcinogen. fishersci.iehpc-standards.com However, the International Agency for Research on Cancer (IARC) has classified combined exposures to alpha-chlorinated toluenes as "probably carcinogenic to humans (Group 2A)". scambs.gov.uk It is important to note that this classification applies to a group of related compounds and not specifically to this compound alone. Due to the lack of specific data, surrogate compounds like benzene (B151609), toluene (B28343), and vinyl chloride are sometimes considered for risk assessment. scambs.gov.uk

Genotoxic Potential in in vitro and in vivo Assays

Limited information is available regarding the specific genotoxic potential of this compound. scambs.gov.uk Due to a scarcity of data for this specific isomer, assessments often rely on data from structurally related compounds. scambs.gov.uk

For instance, 2,6-dichlorotoluene (B125461) was evaluated for genotoxicity. In in vitro studies, it did not show mutagenic activity in bacterial reverse mutation assays using Salmonella typhimurium (strains TA100, TA1535, TA98, TA1537) and Escherichia coli (strain WP2 uvrA). oecd.org It also did not demonstrate clastogenic activity (the ability to cause breaks in chromosomes) in an in vitro chromosomal aberration test. oecd.org

Similarly, 2-chlorotoluene (B165313) showed no mutagenic activity in bacterial and mammalian cell test systems in vitro and no clastogenic activity in vitro or in vivo. oecd.org The parent compound, toluene, has also tested negative for mutagenicity in a range of in vitro and in vivo assays, including tests for gene mutation, DNA repair, sister chromatid exchange, and micronucleus induction. europa.eu

A study on bis(2,3-dichloro-1-propyl) ether, a compound with dichlorinated propyl groups, demonstrated potent mutagenic activity in Salmonella typhimurium strains TA 100 and TA 1535, and to a lesser degree in TA 98, but only in the presence of a metabolic activation system (S9 mix). nih.gov This compound also induced a dose-dependent increase in micronuclei in a metabolically competent cell line and caused DNA strand breaks in a comet assay. nih.gov

Table 1: Summary of Genotoxicity Data for Dichlorotoluene Analogues

| Compound | Assay Type | System | Metabolic Activation | Result |

|---|---|---|---|---|

| 2,6-Dichlorotoluene | Bacterial Reverse Mutation | S. typhimurium, E. coli | With & Without S9 | Negative oecd.org |

| Chromosomal Aberration | In vitro | - | Negative oecd.org | |

| 2-Chlorotoluene | Various | Bacterial & Mammalian Cells | - | Negative oecd.org |

| Clastogenicity | In vitro & In vivo | - | Negative oecd.org | |

| Toluene | Various | In vitro & In vivo | - | Negative europa.eu |

| bis(2,3-dichloro-1-propyl) ether | Bacterial Reverse Mutation | S. typhimurium TA100, TA1535 | With S9 | Potent Mutagen nih.gov |

| Micronucleus Induction | MCL-5 cell line | - | Positive nih.gov |

Classification of Carcinogenic Potential of Alpha-Chlorinated Toluene Analogues

Alpha-chlorinated toluenes are compounds where one or more chlorine atoms are substituted onto the methyl group of toluene, rather than the aromatic ring. These include benzyl (B1604629) chloride (α-chlorotoluene), benzal chloride (α,α-dichlorotoluene), and benzotrichloride (B165768) (α,α,α-trichlorotoluene). nih.govoecd.orgcdc.gov

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of these compounds. nih.goviarc.fr Based on available evidence, combined exposures to α-chlorinated toluenes and benzoyl chloride are classified as "Probably carcinogenic to humans (Group 2A) ". nih.govoecd.orgcancer.org This classification indicates that there is limited evidence of carcinogenicity in humans and sufficient evidence of carcinogenicity in experimental animals. nih.gov

Individually, the evidence for carcinogenicity in experimental animals is categorized as follows:

Sufficient evidence for benzyl chloride and benzotrichloride. nih.gov

Limited evidence for benzal chloride. nih.gov

Inadequate evidence for benzoyl chloride. nih.gov

Some national and regional bodies also classify these compounds based on their carcinogenic potential. For example, α,α-dichloromethylbenzene (benzal chloride) is noted as a Category 2 animal carcinogen and possible human carcinogen under the GHS/CLP classification system. ase.org.uk

Table 2: IARC Carcinogenicity Classification of Alpha-Chlorinated Toluenes

| Compound | IARC Classification | Evidence in Humans | Evidence in Animals |

|---|---|---|---|

| Benzyl chloride | Group 2A (as part of combined exposure) | Limited nih.gov | Sufficient nih.gov |

| Benzal chloride | Group 2A (as part of combined exposure) | Limited nih.gov | Limited nih.gov |

| Benzotrichloride | Group 2A (as part of combined exposure) | Limited nih.gov | Sufficient nih.gov |

Comparative Toxicology with Related Halogenated Aromatic Compounds

The toxicology of this compound can be understood in the context of related compounds, including other dichlorotoluene isomers and the parent compound, toluene. While specific toxicological data for this compound is sparse, data for isomers like 2,4- and 2,6-dichlorotoluene provide valuable comparative insights. scambs.gov.uk

Acute toxic effects of dichlorotoluenes generally include irritation to the mucous membranes, eyes, and skin. epa.gov Halogenation of the basic toluene structure can potentially increase toxicity. scambs.gov.uk For example, 2,4-dichlorotoluene is reported to cause eye and skin irritation, dermatitis, and respiratory tract irritation. scambs.gov.uk

In terms of acute oral toxicity in rats, the LD50 for 2,4-dichlorotoluene was reported as >2,000 mg/kg or 2,790 mg/kg. scambs.gov.uk For 2-chlorotoluene, the oral LD50 in male and female rats was 3227 mg/kg and 3860 mg/kg, respectively. oecd.org In contrast, the parent compound toluene is considered to have low acute toxicity.

Regarding repeated dose toxicity, studies on 2,6-dichlorotoluene identified the liver, kidney, and thymus as target organs in rats. oecd.org For 2,4-dichlorotoluene, studies noted effects on liver and body weights in pups at certain exposure levels. scambs.gov.uk Toluene itself is not considered genotoxic. europa.eu While data on this compound is lacking, some Dehalobacter species have shown the ability to reductively dehalogenate various dichlorotoluene isomers. researchgate.net

Table 3: Comparative Toxicological Data of Toluene and Chlorinated Analogues

| Compound | CAS No. | Acute Oral LD50 (Rat) | Genotoxicity Summary | Key Toxicological Notes |

|---|---|---|---|---|

| This compound | 32768-54-0 | No data available scambs.gov.uk | No data available scambs.gov.ukepa.gov | Data is sparse; assessments often use 2,4-dichlorotoluene as a surrogate. scambs.gov.uk |

| 2,4-Dichlorotoluene | 95-73-8 | >2,000 mg/kg or 2,790 mg/kg scambs.gov.uk | No data available | Causes eye, skin, and respiratory irritation. scambs.gov.uk Affects liver and kidney function in animals. epa.gov |

| 2,6-Dichlorotoluene | 118-69-4 | Not specified in results | Negative in bacterial and chromosomal aberration tests in vitro. oecd.org | Target organs in repeat-dose studies are liver, kidney, and thymus. oecd.org |

| 2-Chlorotoluene | 95-49-8 | 3227 mg/kg (male), 3860 mg/kg (female) oecd.org | Not mutagenic or clastogenic in tested systems. oecd.org | Slightly irritating to skin; corrosive under occlusive conditions. oecd.org |

| Toluene | 108-88-3 | Not specified in results | Not genotoxic in a range of in vitro and in vivo assays. europa.eu | Low acute toxicity. europa.eu Not classified as mutagenic. europa.eu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorotoluene |

| 2,6-Dichlorotoluene |

| 2-Chlorotoluene |

| Toluene |

| Benzyl chloride (α-chlorotoluene) |

| Benzal chloride (α,α-dichlorotoluene) |

| Benzotrichloride (α,α,α-trichlorotoluene) |

| Benzoyl chloride |

| bis(2,3-dichloro-1-propyl) ether |

| Salmonella typhimurium |

Analytical and Computational Chemistry of 2,3 Dichlorotoluene

Advanced Analytical Characterization Techniques

The precise identification and quantification of 2,3-dichlorotoluene and its related compounds are crucial for environmental monitoring, industrial process control, and toxicological studies. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks.

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. azolifesciences.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. azolifesciences.comresearchgate.net